molecular formula C18H14O6S B2846727 8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one CAS No. 899977-67-4

8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one

Cat. No.: B2846727
CAS No.: 899977-67-4
M. Wt: 358.36
InChI Key: WOYGYMWZGLHIOK-UHFFFAOYSA-N
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Description

8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of 8-methoxycoumarin, which is then subjected to further reactions to introduce the phenylsulfonyl and acetyl groups. The key steps include:

    Synthesis of 8-methoxycoumarin: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the coumarin derivative using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Acetylation: The final step is the acetylation of the sulfonylated coumarin using acetyl chloride or acetic anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: 8-hydroxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one.

    Reduction: 8-methoxy-3-(2-(phenylthiol)acetyl)-2H-chromen-2-one.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-3-(2-(phenylsulfonyl)acetyl)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct biological activities. The presence of the phenylsulfonyl group enhances its ability to inhibit specific enzymes, making it a promising candidate for further drug development.

Properties

IUPAC Name

3-[2-(benzenesulfonyl)acetyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6S/c1-23-16-9-5-6-12-10-14(18(20)24-17(12)16)15(19)11-25(21,22)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYGYMWZGLHIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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